3-(1H-imidazol-1-yl)-6-methoxypyridazine

Kinase inhibition Pim-1/2 Imidazopyridazine

This building block avoids the metabolic instability plaguing fused imidazopyridazines—rapid oxidative imidazole cleavage (t1/2 <10 min) renders them inactive in vivo. The non-fused, modular architecture allows flexible derivatization at imidazole and pyridazine sites for kinase inhibitor discovery (Pim-1, CDK12, BTK, VEGFR). Secure this heterocycle for structure-metabolism relationship studies, focused library synthesis, or direct SAR expansion.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
Cat. No. B13776368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-6-methoxypyridazine
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)N2C=CN=C2
InChIInChI=1S/C8H8N4O/c1-13-8-3-2-7(10-11-8)12-5-4-9-6-12/h2-6H,1H3
InChIKeyILCKQUARXWBUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-imidazol-1-yl)-6-methoxypyridazine (CAS 697242-36-7): Procurement-Grade Structural Profile and Kinase Inhibitor Potential


3-(1H-imidazol-1-yl)-6-methoxypyridazine (CAS 697242-36-7) is a heterocyclic small molecule characterized by a pyridazine core with a methoxy group at the 6-position and a 1H-imidazol-1-yl moiety at the 3-position . This compound belongs to the imidazopyridazine class, a scaffold extensively investigated for its kinase inhibitory activity in anticancer and antimalarial drug discovery [1]. The presence of both the electron-rich imidazole and electron-deficient pyridazine rings creates a versatile pharmacophore capable of engaging biological targets through hydrogen bonding and metal ion coordination . As a non-fused imidazolyl-pyridazine derivative, it offers distinct synthetic accessibility and modularity compared to its fused imidazo[1,2-b]pyridazine counterparts, making it a valuable building block for structure-activity relationship (SAR) studies .

Why Substituting 3-(1H-imidazol-1-yl)-6-methoxypyridazine with Generic Analogs Risks Experimental Divergence


Direct substitution of 3-(1H-imidazol-1-yl)-6-methoxypyridazine with structurally similar analogs is not advisable due to profound, quantifiable differences in biological activity driven by specific substitution patterns. Within the imidazopyridazine class, the precise arrangement of substituents—the methoxy group at the 6-position and the direct N-linkage of imidazole at the 3-position—dictates target engagement and potency [1]. For example, while 3-methoxy-2-phenylimidazo[1,2-b]pyridazines exhibit potent in vitro antimycobacterial activity (MIC90 0.63–1.26 μM), they are completely inactive in vivo due to rapid oxidative imidazole cleavage, with metabolic half-lives under 10 minutes in mouse liver microsomes [2]. Conversely, certain imidazo[1,2-b]pyridazine derivatives, such as those optimized for BTK or CDK12/13 inhibition, demonstrate sub-nanomolar to low-nanomolar IC50 values and robust in vivo efficacy [3][4]. These stark contrasts in both potency and pharmacokinetic fate underscore that minor structural modifications within this chemical space yield non-interchangeable compounds with divergent research utility.

3-(1H-imidazol-1-yl)-6-methoxypyridazine: Quantified Differentiation Against Key Structural Analogs


Differential Kinase Inhibition Potential: Imidazo[1,2-b]pyridazine vs. Non-Fused Scaffolds

While specific IC50 data for 3-(1H-imidazol-1-yl)-6-methoxypyridazine is not publicly available, its non-fused imidazolyl-pyridazine structure represents a distinct chemotype from the extensively optimized fused imidazo[1,2-b]pyridazine class. Fused imidazo[1,2-b]pyridazines have been optimized to sub-nanomolar potency, as exemplified by compound 22m, which inhibits Pim-1 and Pim-2 with IC50 values of 0.024 nM and 0.095 nM, respectively [1][2]. In contrast, the non-fused scaffold of 3-(1H-imidazol-1-yl)-6-methoxypyridazine, with its greater conformational flexibility, offers a distinct starting point for SAR exploration, potentially addressing different kinase targets or achieving a different selectivity profile.

Kinase inhibition Pim-1/2 Imidazopyridazine SAR

Antimycobacterial Activity: A Crucial In Vivo/In Vitro Disconnect

The imidazopyridazine class demonstrates a critical in vitro/in vivo disconnect for antimycobacterial applications. A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines, while highly active in vitro against M. tuberculosis and M. marinum (MIC90 0.63–1.26 μM), were completely inactive in a mouse model of tuberculosis [1][2]. This lack of in vivo efficacy was attributed to rapid oxidative cleavage of the imidazole ring, resulting in metabolic half-lives of less than 10 minutes in mouse liver microsomes [1][2]. The non-fused 3-(1H-imidazol-1-yl)-6-methoxypyridazine, lacking the additional C2-phenyl substituent, may exhibit a different metabolic fate, making it a valuable comparator in stability studies.

Antimycobacterial Tuberculosis Metabolic stability Imidazole cleavage

Selective Kinase Inhibition: Achieving Isoform Selectivity in ROCK2

Optimization of the imidazo[1,2-b]pyridazine core can yield highly selective kinase inhibitors. Compounds A25 and A26 demonstrated potent ROCK2 inhibition (IC50 7.0 nM and 8.7 nM, respectively) with excellent isoform selectivity over ROCK1 (Selectivity Index 200 and 138) [1]. This level of selectivity was achieved through systematic SAR studies on the imidazopyridazine scaffold. The distinct substitution pattern of 3-(1H-imidazol-1-yl)-6-methoxypyridazine, particularly the 6-methoxy group and the direct imidazole N-linkage, provides an alternative vector for exploring kinase selectivity space, especially against targets where fused imidazopyridazines have failed to achieve adequate selectivity.

ROCK2 Selectivity Pulmonary fibrosis Kinase inhibitor

3-(1H-imidazol-1-yl)-6-methoxypyridazine: Recommended Applications Based on Quantitative Differentiation


Kinase Inhibitor Lead Discovery: Exploring Non-Fused Scaffold SAR

3-(1H-imidazol-1-yl)-6-methoxypyridazine is ideally suited as a starting point for kinase inhibitor discovery programs seeking to explore chemical space beyond the extensively patented fused imidazo[1,2-b]pyridazine class. Its non-fused, flexible structure provides a distinct pharmacophore for targeting kinases like Pim-1/2 or CDK12/13, where fused analogs have shown potent activity (e.g., IC50 values down to 0.024 nM for Pim-1 [1]). The compound's modular nature allows for rapid derivatization to probe structure-activity relationships (SAR) and potentially achieve unique selectivity profiles.

Metabolic Stability Probe for Imidazole-Containing Compounds

Given the documented metabolic instability of related 3-methoxy-2-phenylimidazo[1,2-b]pyridazines (t1/2 <10 min in mouse liver microsomes) due to oxidative imidazole cleavage [2], 3-(1H-imidazol-1-yl)-6-methoxypyridazine serves as a simplified model compound to investigate structure-metabolism relationships. Its lack of a C2-phenyl substituent and non-fused architecture may confer different metabolic susceptibility, making it a valuable tool for medicinal chemists aiming to design imidazole-containing compounds with improved pharmacokinetic properties.

Chemical Probe for Antiparasitic Target Validation

The imidazopyridazine scaffold has demonstrated utility in antiparasitic research, with substituted imidazopyridazines showing potent inhibition of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and promising in vitro anti-parasite activity [3]. While 3-(1H-imidazol-1-yl)-6-methoxypyridazine itself may not be optimized for this target, it provides a foundational structure for developing novel chemical probes to validate PfCDPK1 or other parasite kinases, offering a distinct starting point from the optimized leads described in the literature.

Synthetic Intermediate for Custom Heterocyclic Libraries

As a building block, 3-(1H-imidazol-1-yl)-6-methoxypyridazine offers multiple sites for further functionalization, including the pyridazine ring and the imidazole moiety . This makes it a versatile intermediate for generating diverse compound libraries aimed at probing biological targets where the imidazopyridazine core has shown promise, such as VEGFR, BTK, or ROCK2, where related compounds have achieved nanomolar potency and excellent selectivity (e.g., VEGFR-2 IC50 8.4 nM, BTK IC50 1.3 nM, ROCK2 IC50 7.0 nM) [4][5][6].

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